Scoparone

Description

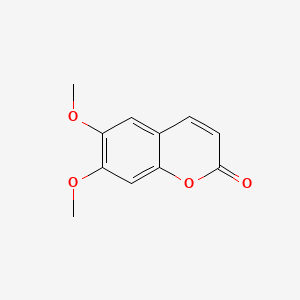

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-9-5-7-3-4-11(12)15-8(7)6-10(9)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAFOGOEJLSQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152640 | |

| Record name | Scoparone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Scoparone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120-08-1 | |

| Record name | Scoparone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scoparone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scoparone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5841PDT4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Scoparone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 °C | |

| Record name | Scoparone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Scoparone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparone, a natural organic compound first isolated from the Chinese herb Artemisia scoparia, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and biological activities, with a focus on its underlying signaling pathways and relevant experimental methodologies.

Chemical Identity and Structure

This compound, systematically named 6,7-dimethoxy-2H-1-benzopyran-2-one, is a member of the coumarin (B35378) class of compounds.[1][2] It is structurally characterized by a benzopyrone nucleus with two methoxy (B1213986) groups substituted at the 6 and 7 positions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 6,7-dimethoxy-2H-1-benzopyran-2-one | [1] |

| Other Names | 6,7-Dimethoxycoumarin; Aesculetin dimethyl ether; 6,7-Dimethylesculetin; Ethis compound | [1][3][4] |

| CAS Number | 120-08-1 | [1][5][6] |

| Molecular Formula | C₁₁H₁₀O₄ | [1][5][6] |

| Molecular Weight | 206.19 g/mol | [2][6] |

| SMILES | COC1=C(C=C2C(=C1)C=CC(=O)O2)OC | [2] |

| InChI Key | GUAFOGOEJLSQBT-UHFFFAOYSA-N | [1][5][6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental protocols.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical Description | Solid powder | [6][7] |

| Melting Point | 143-145 °C | [1] |

| Solubility | DMSO: 41 mg/mL (198.84 mM) Ethanol: 41 mg/mL Water: Insoluble | [8] |

Pharmacological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, vasorelaxant, and anticoagulant activities.[6][8] These effects are mediated through its interaction with various cellular signaling pathways.

Anti-Inflammatory and Immunosuppressive Effects

This compound has been shown to possess immunosuppressive properties.[1] Its anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway. This leads to a downregulation of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, IL-8, and MCP-1.[6]

Caption: this compound's Anti-Inflammatory Mechanism.

Vasorelaxant and Cardiovascular Effects

This compound induces vasorelaxation and has potential applications in cardiovascular health.[1] One of its key mechanisms involves the inhibition of vascular smooth muscle cell (VSMC) proliferation.[6][8] this compound achieves this by arresting the cell cycle at the G0/G1 phase. This is accomplished by reducing the expression of cyclin D1 and phosphorylated retinoblastoma protein (Rb), and by inhibiting the STAT3 signaling pathway.[6][8] Specifically, this compound blocks the translocation of STAT3 from the cytosol to the nucleus.[6][8]

Caption: this compound's Inhibition of VSMC Proliferation.

Experimental Protocols

In Vitro Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

This protocol is based on methodologies described in the literature to assess the anti-proliferative effects of this compound on VSMCs.[8]

1. Cell Culture and Seeding:

-

Rat VSMCs are cultured in appropriate media.

-

Cells are seeded in six-well plates at a density that allows them to reach approximately 90% confluence.

2. Serum Starvation and Stimulation:

-

Once confluent, cells are starved in a serum-free medium for 24 hours to synchronize their cell cycles.

-

Following starvation, the medium is replaced with a medium containing 1% FBS for an additional 24 hours.

3. Treatment:

-

The medium is then replaced with a medium containing 20% FBS to stimulate proliferation.

-

Cells are co-treated with either a vehicle control (e.g., 0.2% DMSO) or the desired concentration of this compound (e.g., 500 μM) for 24 hours.

4. Analysis:

-

After treatment, cells are detached, for instance by scraping.

-

Cell proliferation can be assessed by various methods, including:

-

Direct Cell Counting: Staining with hematoxylin (B73222) and counting under a microscope.

-

Flow Cytometry: To analyze cell cycle distribution (proportions of cells in G0/G1, S, and G2/M phases).

-

Western Blotting: To measure the expression levels of key cell cycle proteins like cyclin D1, phosphorylated Rb, and survivin.

-

Caption: Workflow for VSMC Proliferation Assay.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a variety of interesting pharmacological properties. Its ability to modulate key signaling pathways, such as NF-κB and STAT3, makes it a valuable lead compound for the development of new therapeutic agents for inflammatory diseases and cardiovascular disorders. The experimental protocols outlined in this guide provide a foundation for further research into the mechanisms of action and potential applications of this versatile molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H10O4 | CID 8417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. xcessbio.com [xcessbio.com]

- 7. Page loading... [wap.guidechem.com]

- 8. selleckchem.com [selleckchem.com]

The Biosynthesis of Scoparone in Artemisia scoparia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Scoparone (6,7-dimethoxycoumarin), a pharmacologically significant compound found in Artemisia scoparia. This document outlines the enzymatic steps, intermediate metabolites, and relevant quantitative data, offering a comprehensive resource for research and development in phytochemistry and drug discovery. The information presented herein is substantially based on studies of the closely related species Artemisia capillaris, where the pathway has been more extensively elucidated. The presence of both this compound and its immediate precursor, Scopoletin, has been confirmed in the aerial parts of Artemisia scoparia.[1][2]

Overview of the this compound Biosynthesis Pathway

This compound biosynthesis originates from the general phenylpropanoid pathway, a fundamental route in higher plants for the production of a wide array of secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce key hydroxycinnamic acid intermediates. These are then channeled into the coumarin (B35378) branch, leading to the formation of Scopoletin, which undergoes a final methylation step to yield this compound.

The General Phenylpropanoid Pathway

The initial stages of the pathway involve the conversion of L-phenylalanine to p-Coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

This section of the pathway is foundational for the synthesis of not only coumarins but also flavonoids, lignins, and other significant plant compounds.

Branching into Coumarin Biosynthesis: The Path to Scopoletin

From p-Coumaroyl-CoA, the pathway branches towards the synthesis of coumarins. The key intermediate, Scopoletin, is formed through a series of hydroxylation and methylation steps. The enzymes involved in this part of the pathway include:

-

p-Coumarate 3-hydroxylase (C3H): Hydroxylates p-coumaric acid to produce caffeic acid.

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to generate feruloyl-CoA.

-

Feruloyl-CoA 6'-hydroxylase (F6'H): A key enzyme that hydroxylates feruloyl-CoA, leading to the formation of the coumarin ring structure.

-

Coumarin synthase (COSY): Involved in the final steps of coumarin ring formation.

-

Caffeic acid 3-O-methyltransferase (COMT): Can also be involved in the methylation of caffeic acid.

The Final Step: this compound Formation

The terminal step in the biosynthesis of this compound is the methylation of Scopoletin. This reaction is catalyzed by a specific O-methyltransferase:

-

Scopoletin O-methyltransferase (OMT): In Artemisia capillaris, a novel O-methyltransferase, designated AcOMT1, has been identified to catalyze the methylation of Scopoletin at the 6-hydroxyl group to produce this compound. Given the close taxonomic relationship, a homologous enzyme is presumed to perform this function in Artemisia scoparia.

Visualization of the Biosynthesis Pathway

The following diagram illustrates the enzymatic steps from L-phenylalanine to this compound.

Caption: Biosynthesis pathway of this compound from L-Phenylalanine.

Quantitative Data

| Plant Tissue | This compound Content (µg/g Dry Weight) |

| Flower | Data not available |

| Leaf | Data not available |

| Stem | Data not available |

| Root | Data not available |

Note: Specific quantitative data for this compound content in different tissues of Artemisia scoparia is not available in the reviewed literature. The pathway and enzymes are largely inferred from studies on the closely related species, A. capillaris.

A study on the heterologous expression of key enzymes in Nicotiana benthamiana resulted in the production of this compound at a concentration of 3.03 µg/g dry weight.

Key Enzymes in this compound Biosynthesis

The following table details the enzymes involved in the biosynthesis of this compound.

| Enzyme Name | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-Coumaroyl-CoA. |

| p-Coumarate 3-hydroxylase | C3H | Hydroxylates p-coumaric acid to caffeic acid. |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Methylates caffeoyl-CoA to feruloyl-CoA. |

| Feruloyl-CoA 6'-hydroxylase | F6'H | Key enzyme in the formation of the coumarin ring. |

| Coumarin synthase | COSY | Involved in the final steps of coumarin ring formation. |

| O-methyltransferase | OMT | Methylates Scopoletin to form this compound. In A. capillaris, this is AcOMT1. |

Experimental Protocols

This section provides an overview of the methodologies typically employed in the study of the this compound biosynthesis pathway.

Metabolite Extraction and Analysis

A generalized workflow for the extraction and analysis of this compound and related precursors from Artemisia scoparia is as follows:

-

Sample Preparation: Plant tissues (leaves, stems, roots, flowers) are harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is then ground into a fine powder.

-

Extraction: The powdered tissue is extracted with a suitable solvent, typically methanol (B129727) or ethanol, often using ultrasonication or maceration to enhance extraction efficiency.

-

Purification: The crude extract is filtered and may be subjected to further purification steps such as solid-phase extraction (SPE) to remove interfering compounds.

-

Analysis: The purified extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) for the identification and quantification of this compound and its precursors.

Caption: Generalized workflow for metabolite analysis.

Enzyme Assays

To characterize the activity of the enzymes involved in the pathway, particularly the final O-methyltransferase, the following steps are generally performed:

-

Gene Cloning and Heterologous Expression: The gene encoding the putative enzyme is cloned from Artemisia scoparia cDNA and expressed in a heterologous system, such as E. coli or yeast.

-

Protein Purification: The expressed enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay: The activity of the purified enzyme is assayed by incubating it with its substrate (e.g., Scopoletin for the OMT) and the necessary co-factors (e.g., S-adenosylmethionine as a methyl donor) in a suitable buffer.

-

Product Detection: The reaction products are extracted and analyzed by HPLC or LC-MS to determine the rate of product formation and calculate kinetic parameters such as Km and Vmax.

Conclusion

The biosynthesis of this compound in Artemisia scoparia is a multi-step enzymatic process that originates from the general phenylpropanoid pathway. While the complete pathway has been largely elucidated through studies on the closely related species A. capillaris, further research is needed to isolate and characterize the specific enzymes and their kinetics in A. scoparia. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the natural production and potential biotechnological applications of this important bioactive compound.

References

- 1. Sesquiterpene lactones and scopoletins from Artemisia scoparia Waldst. & Kit. and their angiotensin I-converting enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpene lactones and scopoletins from Artemisia scoparia Waldst. & Kit. and their angiotensin I-converting enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

Scoparone's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scoparone, a natural coumarin (B35378) derivative isolated from Artemisia capillaris, has demonstrated significant anti-inflammatory properties across a spectrum of immune-mediated inflammatory diseases (IMIDs).[1][2] This technical guide delineates the core mechanisms of action through which this compound exerts its therapeutic effects. It provides an in-depth analysis of its modulation of key signaling pathways, its impact on various immune cells, and quantitative data from preclinical studies. Detailed experimental methodologies are provided to facilitate reproducibility and further investigation into its potential as a novel anti-inflammatory agent.

Introduction

Immune-mediated inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions, are characterized by a dysregulated immune response leading to chronic inflammation and tissue damage.[1][2] Current therapeutic strategies often have limitations, including adverse side effects and a lack of long-term efficacy. This compound (6,7-dimethoxycoumarin) has emerged as a promising therapeutic candidate due to its multifaceted anti-inflammatory, antioxidant, and immunomodulatory activities.[3][4] This document serves as a comprehensive resource on the molecular mechanisms underpinning this compound's anti-inflammatory effects.

Core Mechanisms of Action: Modulation of Key Signaling Pathways

This compound's anti-inflammatory effects are attributed to its ability to interfere with several critical intracellular signaling cascades that regulate the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. This compound has been shown to potently inhibit NF-κB activation.[1][5] This inhibition is often mediated through the Toll-like receptor 4 (TLR4) and PI3K/Akt signaling pathways.[1][6] In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the activation of the TLR4/MyD88/NF-κB axis.[1][7] It also diminishes IL-1β-induced activation of the PI3K/Akt/NF-κB pathway in human osteoarthritis chondrocytes.[6]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, is crucial for the production of inflammatory mediators. This compound has been observed to inhibit the activation of the p38 MAPK signaling pathway, thereby reducing the expression of TNF-α and IL-6 in mast cells.[1] However, in LPS-stimulated BV-2 microglial cells, this compound did not affect the activation of p38 and JNK, suggesting a cell-type specific mechanism.[5]

Attenuation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and inflammation, often acting upstream of NF-κB. This compound has been demonstrated to diminish the IL-1β-induced activation of the PI3K/Akt pathway in chondrocytes, contributing to its anti-inflammatory effects in osteoarthritis.[6]

Interference with the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling. This compound has been found to inhibit the activity of STAT3, a key mediator of inflammation and cell proliferation.[8][9] It achieves this by decreasing the phosphorylation and nuclear accumulation of STAT3, without affecting the upstream kinases JAK2 or Src.[9]

Suppression of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, leads to the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to restrain NLRP3 inflammasome activation by suppressing caspase-1 cleavage, pyroptosis, and mature IL-1β secretion.[10][11] This effect is linked to the enhancement of mitophagy, which controls mitochondrial quality and reduces reactive oxygen species (ROS) production, a key trigger for NLRP3 activation.[10]

References

- 1. Frontiers | The immunoregulatory effects of this compound on immune-mediated inflammatory diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NLRP3 inflammasome inhibition and M1-to-M2 microglial polarization shifting via this compound-inhibited TLR4 axis in ovariectomy/D-galactose Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound exerts anti-tumor activity against DU145 prostate cancer cells via inhibition of STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound suppresses mitophagy-mediated NLRP3 inflammasome activation in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Properties of 6,7-Dimethoxycoumarin (Scoparone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxycoumarin, commonly known as scoparone, is a natural bioactive coumarin (B35378) first isolated from the Chinese herb Artemisiae Scopariae Herba (Yin-Chen-Hao).[1] Traditionally used in Chinese medicine for treating hepatic disorders like jaundice and cholestasis, modern pharmacological research has revealed a broader spectrum of activities.[2] this compound exhibits significant anti-inflammatory, anticancer, hepatoprotective, and cardiovascular properties, among others.[2][3][4] Its therapeutic potential stems from its ability to modulate a variety of intracellular signaling pathways, making it a subject of increasing interest in drug discovery and development.[1] This guide provides a comprehensive overview of its pharmacological effects, underlying molecular mechanisms, quantitative data, and key experimental methodologies.

Pharmacological Properties and Mechanisms of Action

This compound's diverse biological effects are attributed to its interaction with multiple cellular targets and signaling cascades.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects across various experimental models.[1] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[5][6] This is achieved primarily through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][6][7]

Mechanism of Action: In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), triggering downstream signaling. This compound has been shown to suppress this cascade.[1][8] It inhibits the phosphorylation of IκB-α, which prevents the nuclear translocation of the NF-κB p65 subunit.[6] By blocking NF-κB activation, this compound downregulates the expression of target inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] Additionally, this compound attenuates the phosphorylation of MAPK family proteins, including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinase (JNK), further contributing to its anti-inflammatory profile.[1][6][9]

Anticancer Activity

This compound exhibits antitumor effects against various cancer cell lines, including prostate, pancreatic, and breast cancer.[10][11][12] Its primary mechanisms involve inducing cell cycle arrest, promoting apoptosis, and inhibiting cell migration and invasion.[11][13]

Mechanism of Action: A key target of this compound in cancer is the Signal Transducer and Activator of Transcription 3 (STAT3).[10][13] this compound inhibits both constitutive and IL-6-induced STAT3 phosphorylation and its subsequent nuclear accumulation.[10][14] This leads to the downregulation of STAT3 target genes responsible for proliferation and survival, such as Cyclin D1, c-Myc, Survivin, and Bcl-2.[13] Computational modeling suggests this compound may directly bind to the SH2 domain of STAT3.[10][14]

In pancreatic cancer, this compound has been shown to suppress the PI3K/Akt signaling pathway.[11] It inhibits the phosphorylation of Akt, leading to an increased ratio of Bax/Bcl-2, activation of cleaved caspase-3, and cell cycle arrest in the G0/G1 phase.[11] In breast cancer, this compound's effects are mediated through the lncRNA SNHG12/miR-140-3p/TRAF2 axis, which ultimately inhibits the NF-κB pathway.[12]

Hepatoprotective Effects

This compound is well-regarded for its ability to protect the liver from various insults, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][8][15] It alleviates liver injury by reducing steatosis, inflammation, apoptosis, and fibrosis.[8][15]

Mechanism of Action: In models of NAFLD, this compound has been shown to regulate lipid metabolism. It reverses the expression of genes involved in cholesterol and fatty acid synthesis that are induced by a high-fat diet.[15] A key target in this process is the peroxisome proliferator-activated receptor α (PPARα) signaling pathway.[16] Molecular docking studies indicate that this compound can bind to human PPARα, modulating its activity to improve lipid metabolism and insulin (B600854) sensitivity.[16] Furthermore, its anti-inflammatory action via the TLR4/NF-κB pathway contributes significantly to its protective effects in NASH.[8]

Cardiovascular Effects

This compound positively impacts the cardiovascular system, exhibiting vasorelaxant, antihypertensive, and anti-hypertrophic properties.[17][18][19]

Mechanism of Action: In a mouse model of pathological myocardial hypertrophy induced by Angiotensin II (Ang II), this compound was found to alleviate cardiac hypertrophy and fibrosis.[19] The mechanism involves the inhibition of oxidative stress. This compound treatment blocks Ang II-induced activation of Rac1 (ras-related C3 botulinum toxin substrate 1), a key regulator of reactive oxygen species (ROS) production.[19] By suppressing Rac1-mediated oxidative stress, this compound protects cardiomyocytes and cardiac fibroblasts from pathological remodeling.[19] It also inhibits the proliferation of vascular smooth muscle cells (VSMCs) by blocking the nuclear accumulation of STAT3, which is independent of upstream kinases like JAK and Src.[17]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Pharmacological Effect | Cell Line | Assay | Key Result (IC₅₀ / Concentration) | Reference |

|---|---|---|---|---|

| Anticancer | Capan-2 (Pancreatic) | CCK-8 (Viability) | IC₅₀: 225.2 µmol/L | [11] |

| Anticancer | SW1990 (Pancreatic) | CCK-8 (Viability) | IC₅₀: 209.1 µmol/L | [11] |

| Anticancer | DU145 (Prostate) | Proliferation Assay | Significant inhibition at 50-200 µM | [10][13] |

| Anti-inflammatory | RAW 264.7 Macrophages | NO Production | Significant reduction at 100-400 µM | [6] |

| Anti-inflammatory | Human Chondrocytes | IL-1β induced effects | Dose-dependent attenuation | [7] |

| Cardiovascular | Rat VSMCs | Proliferation Assay | Significant attenuation at 500 µM |[17] |

Table 2: In Vivo Efficacy of this compound

| Pharmacological Effect | Animal Model | Dosage | Key Finding | Reference |

|---|---|---|---|---|

| Cardiovascular | Ang II-induced Mice | 60 mg/kg/day (gavage) | Alleviated cardiac hypertrophy & fibrosis | [19] |

| Antiseizure | Mouse MES Model | ED₅₀: 199.8 mg/kg (i.p.) | Exhibited time- and dose-dependent antiseizure effects | [20] |

| Antianginal | Rats | 25-50 mg/kg (p.o.) | Marked inhibition of ST wave depression | [18] |

| Hepatoprotective | NAFLD Mice | Not specified | Alleviated liver steatosis and injury |[15] |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.

-

Absorption and Distribution : After oral administration in rats, this compound is distributed and eliminated rapidly.[21] The highest concentrations are found in the liver, followed by the kidney and spleen.[21] It does not appear to cross the blood-brain barrier in significant amounts after oral administration, although some studies show it can accumulate moderately in the brain after intraperitoneal injection.[21][22]

-

Metabolism : The primary metabolic pathway for this compound is O-demethylation.[23] In humans, mice, and dogs, 6-O-demethylation to form isoscopoletin is the major route.[23] This is followed by glucuronide and sulfate (B86663) conjugation, with the resulting metabolites being the major forms found in human urine.[23] A secondary metabolite is scopoletin , formed via 7-O-demethylation.[2][23] These reactions are primarily catalyzed by cytochrome P450 enzymes.[23]

Key Experimental Protocols

Cell Viability Assay (CCK-8/MTT)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.[11]

-

Cell Seeding : Pancreatic cancer cells (e.g., Capan-2, SW1990) are seeded into 96-well plates at a specified density and cultured overnight.

-

Treatment : Cells are treated with various concentrations of this compound (or DMSO as a vehicle control) for a defined period (e.g., 24, 48 hours).

-

Reagent Addition : 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation : The plate is incubated for 1-4 hours at 37°C.

-

Measurement : The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control group.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation levels (e.g., p-Akt, p-STAT3).[6][11]

-

Cell Lysis : Treated and untreated cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

Electrophoresis : Equal amounts of protein are separated by molecular weight using SDS-PAGE.

-

Transfer : Proteins are transferred from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or BSA for 1 hour, then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Akt, p-Akt, STAT3, NF-κB).

-

Secondary Antibody and Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Myocardial Hypertrophy Model

This protocol evaluates the cardioprotective effects of this compound.[19]

-

Animal Model : Male C57BL/6J mice are used. Myocardial hypertrophy is induced by subcutaneous infusion of Angiotensin II (2 mg/kg/day) for 4 weeks using osmotic mini-pumps.

-

Treatment : A treatment group receives this compound (e.g., 60 mg/kg bodyweight) daily via oral gavage. A control group receives the vehicle.

-

Evaluation : After the treatment period, cardiac function is assessed by echocardiography.

-

Histological Analysis : Hearts are harvested, weighed, and sectioned. Tissues are stained with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area and Masson's trichrome to assess fibrosis.

-

Biochemical Analysis : Protein or mRNA levels of hypertrophic and fibrotic markers are quantified in heart tissue using Western blot or qRT-PCR.

Conclusion and Future Perspectives

6,7-dimethoxycoumarin (this compound) is a pleiotropic natural compound with a well-documented portfolio of pharmacological activities, including potent anti-inflammatory, anticancer, hepatoprotective, and cardiovascular effects. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as NF-κB, STAT3, PI3K/Akt, and MAPK. The available quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic candidate.

While promising, further research is necessary. Future studies should focus on elucidating its precise molecular targets, conducting comprehensive toxicity and safety profiling, and optimizing its pharmacokinetic properties to enhance bioavailability.[2] Clinical trials are warranted to translate the extensive preclinical findings into effective treatments for a range of inflammatory, oncologic, and metabolic diseases. The continued investigation of this compound and its derivatives holds significant promise for the development of novel therapeutics.

References

- 1. Frontiers | The immunoregulatory effects of this compound on immune-mediated inflammatory diseases [frontiersin.org]

- 2. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H10O4 | CID 8417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound from Artemisia capillaris inhibits the release of inflammatory mediators in RAW 264.7 cells upon stimulation cells by interferon-gamma Plus LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound exerts anti-tumor activity against DU145 prostate cancer cells via inhibition of STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits pancreatic cancer through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. This compound Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity | PLOS One [journals.plos.org]

- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 15. Frontiers | Effects of this compound on non-alcoholic fatty liver disease revealed by RNA sequencing [frontiersin.org]

- 16. This compound alleviates nonalcoholic fatty liver disease by modulating the PPARα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. The effect of this compound, a coumarin derivative isolated from the Chinese crude drug Artemisiae capillaris flos, on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound alleviates Ang II‐induced pathological myocardial hypertrophy in mice by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Pharmacokinetics and tissue distribution study of this compound in rats by ultraperformance liquid-chromatography with tandem high-definition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuropsychopharmacological profiling of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metabolism of this compound in Experimental Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Scoparone in Traditional Chinese Medicine: A Technical Guide for Researchers

Foreword: This document provides an in-depth technical overview of scoparone, a key bioactive compound found in the traditional Chinese medicinal herb Artemisia capillaris (Yin Chen Hao). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and therapeutic potential of this natural product. This guide summarizes its traditional applications, modern pharmacological data, and the molecular mechanisms underlying its effects, with a focus on its hepatoprotective and anti-inflammatory activities.

Traditional Chinese Medicine Context

This compound is a major active constituent of Artemisia capillaris Thunb., known in Traditional Chinese Medicine (TCM) as Yin Chen Hao. For over two millennia, Yin Chen Hao has been a cornerstone herb for treating "damp-heat" conditions, particularly those affecting the liver and gallbladder.[1][2] Its primary traditional indications include jaundice, hepatitis, and other liver disorders. In TCM theory, Yin Chen Hao is characterized by its bitter and pungent taste and slightly cold nature, which are believed to contribute to its ability to clear heat, resolve dampness, and promote bile secretion.

Pharmacological Properties of this compound

Modern pharmacological research has substantiated many of the traditional uses of this compound, revealing a broad spectrum of biological activities. These include hepatoprotective, anti-inflammatory, anti-fibrotic, antioxidant, and immunomodulatory effects.[1][2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data on the pharmacological effects and pharmacokinetic profile of this compound.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Target Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 Value | Reference |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 19.7 µM, 17.1 µM | [3] |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | ~1.1 µM | [4] |

| U937 Human Monocytes | Phorbol 12-myristate 13-acetate (PMA) | Interleukin-8 (IL-8) Release | Concentration-dependent reduction | [5] |

| U937 Human Monocytes | Phorbol 12-myristate 13-acetate (PMA) | Monocyte Chemoattractant Protein-1 (MCP-1) Release | Concentration-dependent reduction | [5] |

| Human Osteoarthritis Chondrocytes | Interleukin-1β (IL-1β) | Nitric Oxide (NO) Production | Dose-dependent suppression | [6] |

| Human Osteoarthritis Chondrocytes | Interleukin-1β (IL-1β) | Prostaglandin E2 (PGE2) Production | Dose-dependent suppression | [6] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |

| Mice | Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | 50 mg/kg | Attenuation of liver fibrosis | |

| Mice | Methionine and Choline-Deficient (MCD) Diet-induced NASH | Not specified | Improvement in hepatic steatosis, inflammation, and fibrosis | [7] |

| Mice | Alcohol and High-Fat Diet-induced Liver Injury | Not specified | Alleviation of liver injury, reduced lipid accumulation | [8] |

| Rats | General Liver Function Study | 20 mg/kg for 5 days | Protection against CCl4-induced liver damage | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | 14.67 mg/L | [7] |

| Tmax (Time to Cmax) | Not specified | |

| AUC (Area Under the Curve) | 81.15 mg*h/L | [7] |

| CL (Clearance) | 1.23 L/h | [7] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.[5][9] This inhibition is thought to be a key mechanism behind its anti-inflammatory effects.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation, cell proliferation, and survival. This compound has been demonstrated to inhibit the phosphorylation and nuclear translocation of STAT3, which in turn suppresses the expression of STAT3-target genes.[6] This action contributes to its anti-inflammatory and potential anti-proliferative effects.

Caption: this compound modulates the STAT3 signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological effects.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for Nitric Oxide (NO) assay

-

Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2), TNF-α, and IL-6

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[10]

-

Treatment:

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent according to the manufacturer's instructions.

-

PGE2, TNF-α, and IL-6: Quantify the concentrations of these cytokines in the cell culture supernatant using specific ELISA kits as per the manufacturer's protocols.[13]

-

-

Data Analysis: Calculate the percentage of inhibition of each inflammatory mediator by this compound compared to the LPS-stimulated control group. Determine the IC50 values using a dose-response curve.

In Vivo Hepatoprotective Assay in a Carbon Tetrachloride (CCl4)-Induced Liver Injury Mouse Model

Objective: To assess the protective effect of this compound against acute liver injury in mice.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

Carbon tetrachloride (CCl4)

-

Olive oil

-

This compound

-

Kits for measuring serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

-

Materials for liver histology (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain).

Procedure:

-

Animal Acclimatization: Acclimatize the mice for at least one week with free access to food and water.

-

Grouping: Divide the mice into the following groups (n=8-10 per group):

-

Control group (vehicle only)

-

CCl4 group (CCl4 in olive oil)

-

This compound treatment groups (this compound at different doses + CCl4)

-

-

Treatment:

-

Administer this compound (e.g., 50 mg/kg) or vehicle orally for 7 consecutive days.

-

On the 7th day, 2 hours after the last this compound administration, induce liver injury by a single intraperitoneal injection of CCl4 (0.2 ml/kg) diluted in olive oil.[14] The control group receives only olive oil.

-

-

Sample Collection: 24 hours after CCl4 injection, euthanize the mice and collect blood and liver samples.

-

Biochemical Analysis: Separate the serum from the blood samples and measure the levels of ALT and AST using commercial kits.

-

Histopathological Analysis:

-

Fix a portion of the liver in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin, section it, and stain with hematoxylin and eosin (H&E).

-

Examine the liver sections under a microscope to assess the degree of liver damage, such as necrosis and inflammation.

-

-

Data Analysis: Compare the serum ALT and AST levels and the histopathological scores between the different groups to evaluate the hepatoprotective effect of this compound.

Conclusion and Future Directions

This compound, a key bioactive compound from the traditional Chinese medicine Yin Chen Hao, demonstrates significant therapeutic potential, particularly in the management of liver diseases and inflammatory conditions. Its well-documented hepatoprotective and anti-inflammatory properties are mediated through the modulation of critical signaling pathways, including NF-κB and STAT3. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a modern therapeutic agent.

Future research should focus on:

-

Elucidating the full spectrum of its molecular targets.

-

Conducting comprehensive preclinical and clinical trials to establish its safety and efficacy in humans.

-

Exploring synergistic effects with other compounds, both from traditional formulations and modern pharmaceuticals.

-

Developing optimized drug delivery systems to enhance its bioavailability.

By bridging the gap between traditional knowledge and modern scientific investigation, this compound stands as a promising candidate for the development of novel therapies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits PMA-induced IL-8 and MCP-1 production through suppression of NF-kappaB activation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound alleviates inflammation, apoptosis and fibrosis of non-alcoholic steatohepatitis by suppressing the TLR4/NF-κB signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of this compound on alcohol and high-fat diet-induced liver injury revealed by RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound from Artemisia capillaris inhibits the release of inflammatory mediators in RAW 264.7 cells upon stimulation cells by interferon-gamma Plus LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Scoparone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparone, a naturally occurring coumarin (B35378) first isolated from Artemisia scoparia, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive review of the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and hepatoprotective effects. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in drug discovery and development.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects of this compound

| Target | Cell Line/System | Method | Concentration/IC50 | Effect | Reference |

| Proliferation | Human peripheral blood mononuclear cells (PHA-stimulated) | [³H]Thymidine uptake | 10⁻⁶ to 3 x 10⁻⁴ M | Dose-dependent reduction in proliferation | [1] |

| TNF-α, IL-6, IL-1β Production | LPS-induced alveolar macrophages | Not specified | Not specified | Inhibition of production | [2] |

| TNF-α, IL-6 Production | IgE-mediated mast cells | Not specified | Not specified | Inhibition of expression | [2] |

| TNF-α, IL-6, IL-1β Production | LPS-induced RAW 264.7 cells | Not specified | Not specified | Inhibition of production | [2] |

Signaling Pathways in Anti-inflammatory Action

This compound's anti-inflammatory activity is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Experimental Protocol: RT-qPCR for Cytokine Gene Expression

This protocol outlines the quantification of pro-inflammatory cytokine mRNA levels in LPS-stimulated macrophages treated with this compound.

1. Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in 6-well plates and culture until 80-90% confluent.

-

Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 6 hours.

2. RNA Isolation:

-

Lyse the cells using a TRIzol-based reagent and isolate total RNA according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

3. Reverse Transcription:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

4. Real-Time Quantitative PCR (RT-qPCR):

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.

-

Perform qPCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Primer Sequences:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

|---|---|---|

| TNF-α | CAGGAGGGAGAACAGAAACTCCA | CGGATCATGCTTTCTGTGCTCA |

| IL-6 | GAGGATACCACTCCCAACAGACC | AAGTGCATCATCGTTGTTCATACA |

| IL-1β | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT |

| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

Anticancer Activity

This compound has demonstrated significant anticancer potential across various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest, and the inhibition of metastasis.

Quantitative Data: Cytotoxic Effects of this compound (IC50 Values)

| Cancer Type | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| Prostate Cancer | DU145 | WST-8 | 72 | 41.3 | [3] |

| Pancreatic Cancer | Capan-2 | CCK-8 | Not specified | 225.2 | [4] |

| SW1990 | CCK-8 | Not specified | 209.1 | [4] | |

| Hepatocellular Carcinoma | MHCC-97L | CCK-8 | 48 | ~952 (196.33 µg/mL) | [5] |

| HCCC-9810 | CCK-8 | 48 | ~994 (205.06 µg/mL) | [5] |

Signaling Pathways in Anticancer Action

This compound's anticancer effects are mediated through the modulation of several key signaling pathways, including PI3K/Akt and STAT3.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the assessment of this compound's cytotoxic effects on cancer cells using the MTT assay.

1. Cell Seeding:

-

Plate cancer cells (e.g., DU145, MHCC-97L) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 50, 100, 150, 200, 250, 300, 350 µg/mL) for 24, 48, or 72 hours.[5] Include a vehicle control (DMSO).

3. MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

4. Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

This protocol describes the use of flow cytometry to quantify apoptosis in this compound-treated cancer cells.

1. Cell Treatment:

-

Seed and treat cancer cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.

2. Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer within one hour.

-

Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Hepatoprotective Activity

This compound has shown significant potential in protecting the liver from various insults, including toxin-induced damage and non-alcoholic fatty liver disease (NAFLD).

Quantitative Data: Hepatoprotective Effects of this compound

| Model | Parameter | Treatment | Effect | Reference |

| CCl₄-induced liver damage in rats | Serum ALT, AST | This compound (dose not specified) | Significant decrease in elevated levels | [6] |

| High-fat diet-induced NAFLD in mice | Serum ALT, AST, γ-GT | This compound (dose not specified) | Significant reduction in elevated levels | [7] |

Signaling Pathways in Hepatoprotective Action

The hepatoprotective effects of this compound are linked to its ability to modulate pathways involved in inflammation and oxidative stress, such as the TLR4/NF-κB pathway.

Experimental Protocol: Western Blot for NF-κB Pathway Analysis

This protocol details the investigation of this compound's effect on the NF-κB pathway in an in vitro model of liver injury.

1. Cell Culture and Treatment:

-

Culture HepG2 cells and treat them with a hepatotoxic agent (e.g., CCl₄ or LPS) with or without pre-treatment with this compound.

2. Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

This compound demonstrates a broad spectrum of biological activities with significant therapeutic potential. Its anti-inflammatory, anticancer, and hepatoprotective effects are well-documented and are mediated through the modulation of multiple critical signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future investigations should focus on clinical trials to validate these preclinical findings and to fully elucidate the safety and efficacy of this compound in human diseases.

References

- 1. Possible mechanism of immunosuppressive effect of this compound (6,7-dimethoxycoumarin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The immunoregulatory effects of this compound on immune-mediated inflammatory diseases [frontiersin.org]

- 3. This compound Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound on Liver Function -Journal of the Korean Society of Food Science and Nutrition | 학회 [koreascience.kr]

- 7. Frontiers | Effects of this compound on non-alcoholic fatty liver disease revealed by RNA sequencing [frontiersin.org]

Scoparone Signaling Pathway Modulation: A Technical Guide for Researchers

Abstract

Scoparone (6,7-dimethoxycoumarin), a natural compound isolated from Artemisia capillaris, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, hepatoprotective, and neuroprotective effects.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its modulation of key intracellular signaling pathways. We consolidate current research findings, present quantitative data in structured tables, detail relevant experimental methodologies, and provide visual representations of the signaling cascades using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating this compound as a potential therapeutic agent.

Introduction

This compound, a major bioactive constituent of the traditional Chinese medicinal herb 'Yin-Chen-Hao' (Artemisiae Scopariae Herba), has a long history of use in treating liver diseases.[4] Modern pharmacological studies have expanded its therapeutic profile, revealing a broad spectrum of activities against various pathologies.[2][5] The efficacy of this compound is attributed to its ability to interact with and modulate a multitude of intracellular signaling pathways, thereby influencing cellular processes such as proliferation, inflammation, apoptosis, and oxidative stress. This guide will systematically dissect the signaling networks targeted by this compound, providing a foundational understanding for future research and drug development endeavors.

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by intervening in several critical signaling cascades. The following sections detail its mechanism of action within each pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the PI3K/Akt pathway in various cancer cell lines.[6]

Mechanism of Action: this compound inhibits the phosphorylation of Akt without affecting the total protein levels of PI3K and Akt.[6] This inhibition of Akt activation leads to downstream effects, including the modulation of apoptosis-related proteins. Specifically, this compound treatment has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax and cleaved caspase-3.[6] In hepatocellular carcinoma (HCC), this compound suppresses cell proliferation by inhibiting the AKT/GSK-3β/cyclin D1 signaling pathway.[7] It reduces the phosphorylation of both AKT and GSK-3β, leading to decreased cyclin D1 expression and subsequent cell cycle arrest at the G1 phase.[7] Furthermore, in breast cancer cells, this compound has been shown to decrease AKT phosphorylation, which is associated with the upregulation of Mitogen-activated protein kinase phosphatase-3 (MKP-3).[8]

Quantitative Data on this compound's Effect on the PI3K/Akt Pathway:

| Cell Line | This compound Concentration | Effect | Reference |

| Capan-2 (Pancreatic Cancer) | 225.2 µmol/L (IC50) | Inhibition of cell viability | [6] |

| SW1990 (Pancreatic Cancer) | 209.1 µmol/L (IC50) | Inhibition of cell viability | [6] |

| MHCC-97L, HCCC-9810 (HCC) | 50, 100, 200 µg/mL | Inhibition of p-AKT (Ser473) and p-GSK-3β (Ser9) | [7] |

| MDA-MB-231 (Breast Cancer) | 100 µM | Decreased AKT phosphorylation | [8] |

Experimental Protocols:

-

Western Blot Analysis for PI3K/Akt Pathway Proteins:

-

Cell Lysis: Cells are treated with this compound at various concentrations and time points. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-GSK-3β (Ser9), total GSK-3β, Bcl-2, Bax, cleaved caspase-3, and GAPDH (as a loading control).

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway Diagram:

Caption: this compound inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and induced apoptosis.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many human cancers. This compound has been identified as a potent inhibitor of STAT3 activity.[1][9]

Mechanism of Action: this compound inhibits both constitutive and IL-6-induced STAT3 transcriptional activity.[1][9] It achieves this by reducing the phosphorylation of STAT3 at both Tyr705 and Ser727, which is crucial for its activation and nuclear translocation.[1] Importantly, this compound does not affect the phosphorylation of upstream kinases such as JAK2 or Src, suggesting a direct or near-direct effect on STAT3.[1][10] Computational modeling suggests that this compound may directly bind to the SH2 domain of STAT3, thereby inhibiting its dimerization and subsequent functions.[1][9] This inhibition of STAT3 leads to the downregulation of its target genes, including Cyclin D1, c-Myc, Survivin, Bcl-2, and Socs3.[1][10]

Quantitative Data on this compound's Effect on the STAT3 Pathway:

| Cell Line | This compound Concentration | Effect | Reference |

| DU145 (Prostate Cancer) | 200 µM | Inhibition of STAT3 transcriptional activity | [1] |

| DU145 (Prostate Cancer) | 200 µM | Reduction in pSTAT3 (Tyr705 and Ser727) levels | [1] |

| Vascular Smooth Muscle Cells | 200 µM | Blocked PDGF-stimulated M67 promoter activity | [11] |

Experimental Protocols:

-

Luciferase Reporter Assay for STAT3 Activity:

-

Transfection: Cells are co-transfected with a STAT3-responsive luciferase reporter plasmid (e.g., M67-Luc) and a Renilla luciferase plasmid (for normalization).

-

Treatment: After transfection, cells are treated with this compound and/or a STAT3 activator like IL-6.

-

Luciferase Measurement: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to determine STAT3 transcriptional activity.

-

Signaling Pathway Diagram:

References

- 1. This compound Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity | PLOS One [journals.plos.org]

- 2. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Frontiers | The immunoregulatory effects of this compound on immune-mediated inflammatory diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits pancreatic cancer through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound attenuates PD-L1 expression in human breast cancer cells by MKP-3 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity [scholarworks.indianapolis.iu.edu]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. This compound interferes with STAT3-induced proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Scoparone: A Technical Guide to its Cellular and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparone (6,7-dimethoxycoumarin), a natural compound extracted from the herb Artemisia scoparia, has garnered significant attention in the scientific community for its diverse pharmacological activities. Traditionally used in Asian medicine for the treatment of hepatic disorders, recent research has unveiled a broader spectrum of therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the cellular and molecular mechanisms underlying this compound's effects, with a focus on its impact on key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on the effects of this compound across various experimental models.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| Capan-2 | Pancreatic Cancer | 225.2 | [1] |

| SW1990 | Pancreatic Cancer | 209.1 | [1] |

| DU145 | Prostate Cancer | Not explicitly stated, but significant inhibition at 0.5 and 1 mmol/L | [2][3] |

| PC-3 | Prostate Cancer | Not explicitly stated, but significant inhibition at 0.5 and 1 mmol/L | [3] |

| MCF-7 | Breast Cancer | Not explicitly stated, but significant inhibition at higher concentrations (around 500 µM) | [4] |

| MDA-MB-231 | Breast Cancer | No significant cytotoxicity up to 500 µM at 24h | [5] |

Table 2: Effects of this compound on Inflammatory Mediators

| Cell Line/Model | Stimulant | This compound Concentration | Effect | Citation(s) |

| Human Osteoarthritis Chondrocytes | IL-1β | Dose-dependent | Decreased production of NO, PGE2, MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5 | [6][7] |

| RAW 264.7 Macrophages | LPS | Dose-dependent | Reduced production of NO, PGE2, TNF-α, IL-1β, and IL-6 | [7][8] |

| U937 Human Monocytes | PMA | Concentration-dependent | Reduced release of IL-8 and MCP-1 | [9] |

| BV-2 Microglial Cells | LPS | 100, 250, 500 µM | Inhibited NO production and iNOS mRNA expression | [10] |

Table 3: Effects of this compound on Protein Expression and Phosphorylation

| Cell Line | Target Protein | This compound Concentration | Effect | Citation(s) |

| DU145 Prostate Cancer Cells | pSTAT3 (Tyr705), pSTAT3 (Ser727) | 0.5 mmol/L | Significantly reduced phosphorylation | [2][11][12] |

| DU145 Prostate Cancer Cells | Cyclin D1, c-Myc, survivin, Bcl-2 | 0.5 mmol/L | Suppressed expression | [2][11] |

| Human Osteoarthritis Chondrocytes | iNOS, COX-2 | Dose-dependent | Repressed IL-1β-induced expression | [6][7] |

| Breast Cancer Cells (MCF-7, MDA-MB-231) | TRAF2 | Dose-dependent | Decreased expression | [4] |

| BV-2 Microglial Cells | p-IRF3, p-ERK | 100, 250, 500 µM | Inhibited LPS-induced phosphorylation | [10] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the primary pathways affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity | PLOS One [journals.plos.org]

- 4. This compound inhibits breast cancer cell viability through the NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]